2-Ethoxy-4,6-dimethylbenzonitrile
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Overview
Description
2-Ethoxy-4,6-dimethylbenzonitrile is an organic compound with the molecular formula C11H13NO. It is a versatile small molecule scaffold used in various chemical applications . This compound is characterized by the presence of an ethoxy group and two methyl groups attached to a benzonitrile core, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4,6-dimethylbenzonitrile typically involves the reaction of 2,4-dimethylbenzonitrile with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the ethoxy group is introduced to the benzonitrile core .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4,6-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride (LiAlH) or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
2-Ethoxy-4,6-dimethylbenzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4,6-dimethylbenzonitrile depends on the specific chemical reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that reacts with electrophiles to form substituted products. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzonitrile: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
2-Ethoxybenzonitrile: Lacks the additional methyl groups, which can affect its reactivity and properties.
4,6-Dimethylbenzonitrile: Similar structure but without the ethoxy group, leading to different chemical behavior.
Uniqueness
2-Ethoxy-4,6-dimethylbenzonitrile is unique due to the presence of both ethoxy and methyl groups on the benzonitrile core. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-ethoxy-4,6-dimethylbenzonitrile |
InChI |
InChI=1S/C11H13NO/c1-4-13-11-6-8(2)5-9(3)10(11)7-12/h5-6H,4H2,1-3H3 |
InChI Key |
AAVYHUQDSXYPRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1C#N)C)C |
Origin of Product |
United States |
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